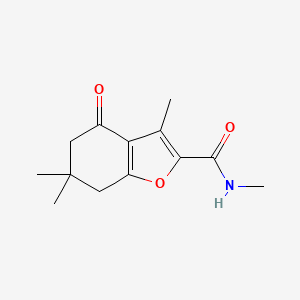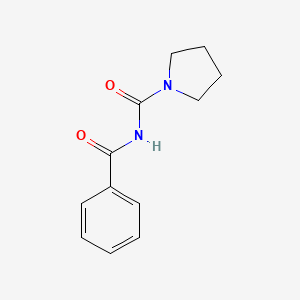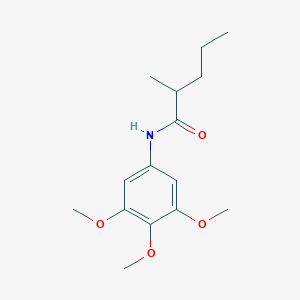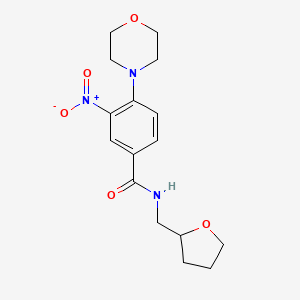![molecular formula C15H21N3O3 B4240249 ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as "ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate," involves strategic organic synthesis techniques. For example, a study on novel insecticides based on a related piperazine compound explored the synthesis of derivatives designed for biological activity against pests, showcasing the adaptability of piperazine scaffolds for synthesizing biologically active molecules (Cai et al., 2010). Another example includes the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, demonstrating complex reactions leading to diverse piperazine-based structures (Weatherhead-Kloster et al., 2005).
Molecular Structure Analysis
Piperazine derivatives exhibit diverse molecular structures, often characterized by their unique hydrogen-bonding networks and polymorphism. Single-crystal X-ray analysis helps in understanding these complex structures, as seen in the study of 1,4-piperazine-2,5-diones, where different polymorphic forms were identified (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, demonstrating their versatility. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates showed reactivity with secondary amines to yield N,N′-disubstituted piperazine derivatives, indicating the reactivity of the piperazine ring under different conditions (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. Studies like the one on 1,4-piperazine-2,5-diones provide insights into the polymorphism and crystallization behaviors, which are crucial for understanding the material characteristics of these compounds (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of "ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate" and related compounds, such as reactivity with various chemical agents, stability under different conditions, and potential for forming complexes with metals, can be inferred from studies on similar piperazine structures. For instance, the reaction of N-(2-pyridinyl)piperazines with CO and ethylene in the presence of a rhodium catalyst highlighted the carbonylation reaction at a C−H bond in the piperazine ring, showcasing a novel chemical transformation (Ishii et al., 1997).
Eigenschaften
IUPAC Name |
ethyl 4-[(3-methylphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15(20)18-9-7-17(8-10-18)14(19)16-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIWWATCNYPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(m-tolylcarbamoyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4240169.png)
![[2-(4-bromophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)
![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)

![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4240209.png)

![ethyl[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240220.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B4240236.png)


![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)
